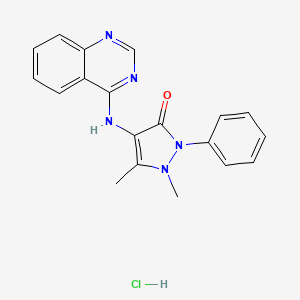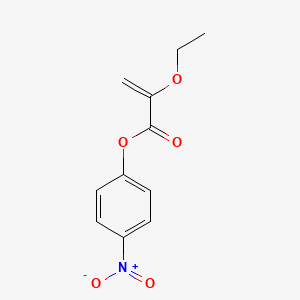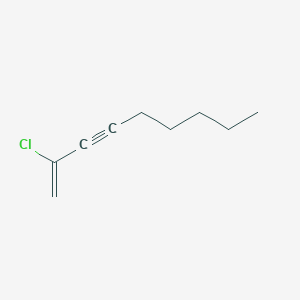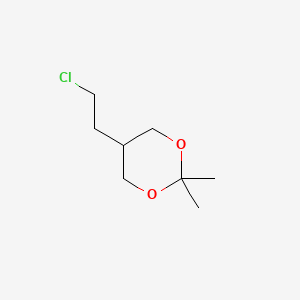![molecular formula C11H21Cl3O3Si B14311777 Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane CAS No. 116851-53-7](/img/structure/B14311777.png)
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability. This compound is characterized by the presence of a trichloromethyl group, diethoxy groups, and a silane moiety, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane typically involves the reaction of 1,1,1-trichloro-4,4-diethoxybut-3-en-2-one with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反应分析
Types of Reactions
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The silane group is susceptible to hydrolysis, leading to the formation of silanols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Bases: Triethylamine or pyridine is often used to neutralize the by-products and drive the reaction to completion.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Silanols: Hydrolysis of the silane group results in the formation of silanols.
科学研究应用
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing trichloromethyl and silane groups into organic molecules.
Material Science: The compound is used in the synthesis of silane-modified polymers and materials with unique properties.
Biological Studies: It is employed in the modification of biomolecules for studying their interactions and functions.
作用机制
The mechanism of action of Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane involves the reactivity of its functional groups. The trichloromethyl group can undergo nucleophilic substitution, while the silane group can form siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to modify other molecules and materials, imparting new properties and functionalities.
相似化合物的比较
Similar Compounds
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane: Similar in structure but with different substituents on the butenyl group.
Trimethylsilyl Chloride: A simpler silane compound used in similar applications but lacks the trichloromethyl and diethoxy groups.
Uniqueness
Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane is unique due to its combination of trichloromethyl, diethoxy, and silane groups, which provide a distinct set of reactivity and applications compared to other silane compounds.
属性
CAS 编号 |
116851-53-7 |
|---|---|
分子式 |
C11H21Cl3O3Si |
分子量 |
335.7 g/mol |
IUPAC 名称 |
trimethyl-(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxysilane |
InChI |
InChI=1S/C11H21Cl3O3Si/c1-6-15-10(16-7-2)8-9(11(12,13)14)17-18(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI 键 |
DNSMFLWSMOZEMO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=CC(C(Cl)(Cl)Cl)O[Si](C)(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


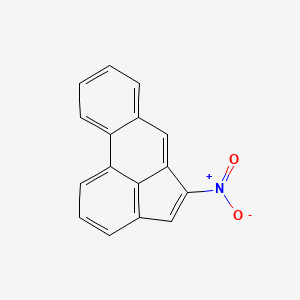
![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
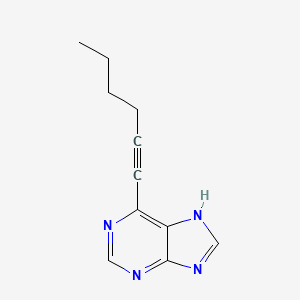
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
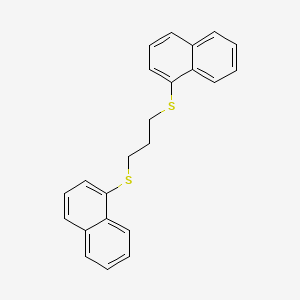
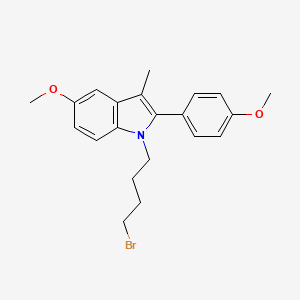
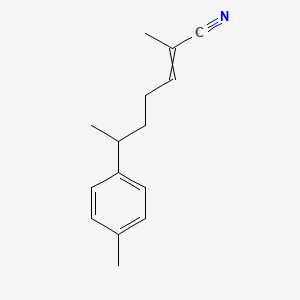
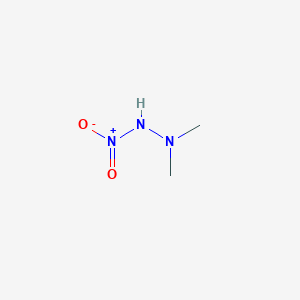
![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
